trans-3,4-Piperidinediol hydrochloride

Description

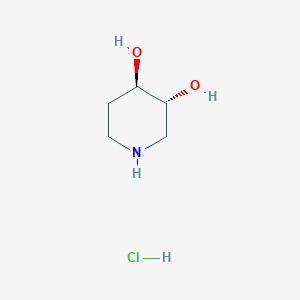

trans-3,4-Piperidinediol hydrochloride is a piperidine derivative characterized by hydroxyl groups at the 3rd and 4th positions of the piperidine ring in a trans configuration, with a hydrochloride counterion.

Key structural features include:

- Molecular formula: C₅H₁₀ClNO₂ (inferred from similar compounds like 4,4-piperidinediol hydrochloride ).

- Functional groups: Two hydroxyl groups (3,4-trans) and a tertiary amine protonated as a hydrochloride salt.

Properties

IUPAC Name |

(3R,4R)-piperidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTFLCBNCAMFON-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

2.1. Synthesis of Pharmaceutical Compounds

trans-3,4-Piperidinediol hydrochloride is crucial in synthesizing various pharmaceutical agents. It acts as an intermediate in the preparation of opioids and other analgesics. For instance, it has been utilized in the synthesis of compounds related to fentanyl and its analogs, which are potent mu-opioid receptor agonists used for pain management .

2.2. Development of Opioid Antagonists

Research has shown that modifications of piperidine derivatives, including this compound, can lead to the discovery of peripherally selective opioid antagonists. These compounds have potential applications in treating gastrointestinal motility disorders by selectively blocking mu receptors without central nervous system effects .

Organic Synthesis Applications

3.1. Building Block for Complex Molecules

In organic synthesis, this compound serves as a key building block for constructing complex molecules such as tetraazamacrocycles. These macrocycles are valuable in coordination chemistry and catalysis due to their structural rigidity and ability to stabilize various metal ions .

Table 1: Summary of Synthesis Applications

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for opioids and analgesics like fentanyl |

| Opioid Antagonist Development | Modifications lead to peripherally selective antagonists for gastrointestinal disorders |

| Macrocycle Construction | Used in creating rigid structures for coordination chemistry and catalysis |

Case Studies

4.1. Fentanyl Derivatives

A notable case study involves the synthesis of fentanyl-related compounds utilizing this compound as a precursor. The synthesis pathway includes several steps where this compound facilitates the formation of critical intermediates that enhance the potency and selectivity of the resulting analgesics .

4.2. Coordination Chemistry Applications

Another study highlighted the use of this compound in developing bis-bispidine tetraazamacrocycles. These compounds demonstrated enhanced stability and selectivity in catalytic reactions due to their preorganized structure facilitated by the piperidine derivative .

Mechanism of Action

The mechanism by which trans-3,4-Piperidinediol Hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans-3,4-piperidinediol hydrochloride with key analogs:

Metabolic and Functional Differences

- Metabolic Stability: Unlike nicotine derivatives (e.g., cotinine and trans-3'-hydroxycotinine), which undergo extensive glucuronidation (~29% of total metabolites in smokers ), piperidinediols like trans-3,4-piperidinediol HCl may exhibit different metabolic pathways due to their hydroxyl groups. However, conjugation enzymes (e.g., UDP-glucuronosyltransferases) could still play a role, as seen in nicotine metabolism .

- Enzyme Interactions : CYP2A6, critical for nicotine C-oxidation , is less likely to metabolize trans-3,4-piperidinediol HCl due to the absence of a pyridine ring. Instead, hydroxylation or renal excretion may dominate.

- Bioavailability: The trans configuration and hydrochloride salt enhance water solubility compared to non-polar analogs like 3-(2-methylphenoxy)piperidine HCl (logP ~1.5 inferred from C₁₂H₁₈ClNO ).

Research Findings and Data

Key Studies on Piperidine Derivatives

- Metabolic Profiling : Nicotine metabolites like trans-3'-hydroxycotinine show high interindividual variability in conjugation (~35–70% excretion variability ), a trend that may extend to piperidinediols.

- Enzyme Specificity : CYP2A6’s role in nicotine metabolism underscores the importance of cytochrome P450 isoforms in modifying piperidine-based compounds, though trans-3,4-piperidinediol HCl’s metabolic fate remains unstudied.

- Safety Data : Related compounds (e.g., 2-(3,4-dimethoxybenzyl)piperidine HCl ) require stringent handling due to irritant properties, suggesting similar precautions for trans-3,4-piperidinediol HCl.

Regulatory and Industrial Relevance

- Quality Control : Impurity standards for piperidine derivatives (e.g., risperidone intermediates ) highlight the need for high-purity trans-3,4-piperidinediol HCl in GMP-compliant synthesis.

- Supply Chain : Suppliers like Combi-Blocks specialize in piperidine derivatives (e.g., cis-4-methoxypiperidin-3-ol HCl ), indicating commercial availability for research-scale quantities.

Biological Activity

trans-3,4-Piperidinediol hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 153.61 g/mol. It features hydroxyl groups at the 3rd and 4th positions of the piperidine ring, which are crucial for its biological activity.

The mechanism of action of this compound involves its interaction with various biological targets. The hydroxyl groups can form hydrogen bonds with active sites on enzymes and receptors, influencing their activity. Specifically, it has been shown to modulate the function of neurotransmitter receptors and enzymes involved in metabolic pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Analgesic Properties

This compound has also been evaluated for its analgesic properties. It appears to act on pain pathways, providing relief in models of acute and chronic pain.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Antimicrobial | Effective against various bacterial strains | |

| Analgesic | Provides pain relief in animal models |

Case Study: Neuroprotection in Animal Models

A study conducted on murine models demonstrated that treatment with this compound significantly reduced markers of neuroinflammation and apoptosis in the brain following induced oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as an antimicrobial agent.

Preparation Methods

Etherification and Hydrolysis of N-Carbethoxy-4-Piperidone

A patent detailing the preparation of 4-piperidone HCl hydrate (CAS: 40064-34-4) offers a template for synthesizing structurally related piperidine hydrochlorides. The process begins with N-carbethoxy-4-piperidone , which undergoes etherification using trimethyl orthoformate (TMOF) in methanol with p-toluenesulfonic acid (PTSA) as the catalyst. This step yields N-carbethoxy-4,4-dimethoxypiperidine at 37–40°C over 60 minutes. Subsequent hydrolysis with a base such as sodium hydroxide at 77°C for 32 hours produces 4,4-dimethoxypiperidine , a critical intermediate.

Key Reaction Parameters:

| Step | Reactants | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | N-Carbethoxy-4-piperidone + TMOF | PTSA | 37–40°C | 60 min | 82.9% |

| 2 | N-Carbethoxy-4,4-dimethoxypiperidine + NaOH | — | 77°C | 32 h | 99.05% purity |

This pathway highlights the importance of acid catalyst concentration and temperature control to avoid side reactions. For instance, increasing PTSA beyond 7.5 g reduced yields to 70.65%, while lower quantities (3 g) resulted in 59.28% yield.

Hydrochlorination of Piperidine Intermediates

Formation of trans-3,4-Piperidinediol Hydrochloride

The final step involves reacting 4,4-dimethoxypiperidine with concentrated hydrochloric acid (HCl). In the referenced patent, 350 g of 4,4-dimethoxypiperidine was added to 30% HCl at 10°C over 120 minutes, followed by heating to 75°C for 4 hours. This yielded 4-piperidone HCl hydrate with 86.37% yield and 98.08% purity. Adjusting this protocol for this compound would require:

-

Stereoselective hydroxylation at the 3- and 4-positions.

-

Acid-mediated cyclization to form the diol structure.

Critical Variables:

-

HCl Concentration : 15–40% HCl is optimal, with 30% providing maximal yield.

-

Molar Ratio : A 1:3.6 ratio of 4,4-dimethoxypiperidine to HCl ensures complete conversion.

-

Temperature : Maintaining 5–10°C during HCl addition prevents exothermic degradation.

Comparative Analysis of Catalysts and Solvents

Acid Catalysts in Etherification

PTSA outperformed sulfuric acid and hydrobromic acid in etherification due to its mild acidity and solubility in methanol. At 7.5 g PTSA, the reaction achieved 82.9% yield, whereas higher (15 g) or lower (3 g) quantities reduced yields to 70.65% and 59.28%, respectively.

Solvent Selection

Methanol was preferred over ethanol, propanol, or butanol for its ability to dissolve both TMOF and N-carbethoxy-4-piperidone, facilitating homogeneous reaction conditions.

Industrial Scalability and Environmental Impact

Process Optimization

The patent’s experimental protocol demonstrated scalability:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-3,4-Piperidinediol Hydrochloride, and how can stereochemical purity be ensured?

- Methodology : Synthesis typically involves cyclization of precursor amines or alcohols, followed by dihydroxylation and HCl salt formation. For stereochemical control, chiral catalysts (e.g., Sharpless dihydroxylation) or resolution via chiral HPLC (as in Paroxetine-related compounds ) are critical. Post-synthesis purification via recrystallization (e.g., using ethanol/water systems) improves purity (>93%, as seen in structurally similar hydrochlorides ).

- Validation : Confirm stereochemistry via X-ray crystallography or ¹H/¹³C NMR coupling constants .

Q. Which analytical techniques are recommended for characterizing this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm), using a C18 column and acetonitrile/ammonium acetate buffer (method adapted from Paroxetine impurity analysis ).

- Spectroscopy : FT-IR for hydroxyl and amine groups; ESI-MS for molecular ion confirmation (M+H⁺ expected at ~182.6 g/mol). Compare with analogs like 3,4-dimethylpyrrolidine hydrochloride .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Stability Testing : Conduct accelerated studies (40°C/75% RH for 6 months) to assess hydrolytic degradation; monitor via HPLC .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Case Study : Paroxetine hydrochloride’s activity depends on the (3S,4R) configuration . For trans-3,4-Piperidinediol, molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like GABA receptors. Validate via in vitro assays (e.g., radioligand displacement).

- Data Contradictions : Resolve conflicting activity reports by comparing enantiomeric excess (e.g., chiral chromatography ) and assay conditions (pH, temperature).

Q. What strategies resolve discrepancies in solubility data for this compound?

- Approach : Use standardized solvents (e.g., USP buffers) and nephelometry for kinetic solubility measurements. Compare with structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, solubility ~50 mg/mL in DMSO ).

- Troubleshooting : If solubility varies between batches, assess residual solvents (GC-MS) or crystallinity (PXRD) .

Q. How can in silico models predict the pharmacokinetic profile of this compound?

- Tools : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~−0.5), blood-brain barrier penetration, and CYP450 interactions. Validate with experimental Caco-2 permeability assays .

- Limitations : Adjust predictions using data from analogs (e.g., 3,4-DMMA hydrochloride’s bioavailability ).

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.